molecular formula C18H24N6S B6442310 2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine CAS No. 2549045-21-6

2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine

Cat. No. B6442310
CAS RN: 2549045-21-6
M. Wt: 356.5 g/mol
InChI Key: USUCWEDCDSKTCB-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiadiazole ring . The cyclopropyl groups are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Cycloalkanes, like the cyclopropyl groups in this compound, are not all flat molecules. All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Cyclopropyl groups are known to be highly strained due to their unfavored bond angles .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, care should be taken when handling any chemical compound, and appropriate safety measures should be taken .

properties

IUPAC Name

3-cyclopropyl-5-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6S/c1-2-14-11-15(20-16(19-14)12-3-4-12)23-7-9-24(10-8-23)18-21-17(22-25-18)13-5-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCWEDCDSKTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine

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